molecular formula C15H16N2OS B12600255 Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]- CAS No. 613661-08-8

Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-

Cat. No.: B12600255
CAS No.: 613661-08-8
M. Wt: 272.4 g/mol
InChI Key: CHQVMNCJVDHLPD-UHFFFAOYSA-N
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Description

Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. Pyrrolidine itself is a five-membered ring containing one nitrogen atom, which makes it a versatile scaffold in medicinal chemistry . The compound’s unique structure, which includes a pyridine and thiophene ring, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]- typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium or rhodium complexes and are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]- is unique due to its combination of pyrrolidine, thiophene, and pyridine rings, which confer a distinct set of chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research .

Properties

CAS No.

613661-08-8

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

(2-methylpyrrolidin-1-yl)-(6-thiophen-2-ylpyridin-3-yl)methanone

InChI

InChI=1S/C15H16N2OS/c1-11-4-2-8-17(11)15(18)12-6-7-13(16-10-12)14-5-3-9-19-14/h3,5-7,9-11H,2,4,8H2,1H3

InChI Key

CHQVMNCJVDHLPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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